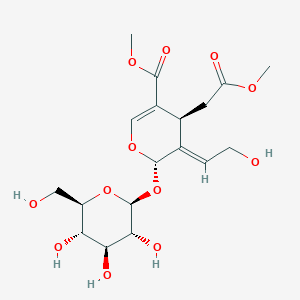

10-Hydroxyoleoside dimethyl ester

Descripción

Propiedades

IUPAC Name |

methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-26-12(21)5-9-8(3-4-19)17(28-7-10(9)16(25)27-2)30-18-15(24)14(23)13(22)11(6-20)29-18/h3,7,9,11,13-15,17-20,22-24H,4-6H2,1-2H3/b8-3+/t9-,11+,13+,14-,15+,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOVYMALVBUVMI-BPOHLUMASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=COC(C1=CCO)OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 10-hydroxyoleoside dimethyl ester

An In-depth Technical Guide on 10-Hydroxyoleoside Dimethyl Ester

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, a naturally occurring iridoid glycoside.

Chemical Structure and Identity

This compound is a secoiridoid glycoside that has been isolated from plant species of the Oleaceae family, specifically from Jasminum odoratissimum and Jasminum urophyllum.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system.

Chemical Formula: C₁₈H₂₆O₁₂

Molecular Weight: 434.39 g/mol

CAS Number: 91679-27-5

Synonyms:

-

10-Hydroxyoleoside 11-methyl ester

-

(2S,3R,4S,5R,6R)-2-((4S,5Z,6S)-5-(hydroxymethyl)-4-(2-methoxy-2-oxoethyl)-6-(((E)-3-oxoprop-1-en-1-yl)oxy)-4,5,6,7-tetrahydro-3H-pyrano[4,3-c]pyran-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₁₂ | MedChemExpress |

| Molecular Weight | 434.39 g/mol | MedChemExpress |

| CAS Number | 91679-27-5 | MedChemExpress |

| Predicted Water Solubility | 6.17 g/L | ALOGPS |

| Predicted LogP | -1.3 | ChemAxon |

| Predicted pKa (Strongest Acidic) | 4.94 | ChemAxon |

| Predicted pKa (Strongest Basic) | -3.0 | ChemAxon |

| Hydrogen Bond Donor Count | 4 | ChemAxon |

| Hydrogen Bond Acceptor Count | 9 | ChemAxon |

| Rotatable Bond Count | 8 | ChemAxon |

| Polar Surface Area | 161.21 Ų | ChemAxon |

Biological Context and Potential Activities

While specific biological studies on this compound are limited, its chemical classification as a secoiridoid glycoside from the Oleaceae family suggests potential pharmacological activities. Compounds of this class are known to exhibit a range of biological effects.

General Activities of Related Compounds:

-

Anti-inflammatory Activity: Many iridoid glycosides possess anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory mediators.

-

Antioxidant Activity: The phenolic components often found in these structures contribute to their antioxidant potential, which involves scavenging free radicals.

-

Antimicrobial Activity: Several oleosides and related compounds have demonstrated activity against various bacteria. For instance, an isomer of oleoside (B1148882) 11-methyl ester has been shown to be effective against Lactobacillus pentosus.[2]

-

Anticancer Potential: Some studies on related compounds have explored their cytotoxic effects against various cancer cell lines.

Potential Signaling Pathway Interactions:

Based on the activities of structurally related compounds, this compound could potentially modulate key inflammatory signaling pathways, although direct evidence is currently lacking.

-

NF-κB (Nuclear Factor kappa B) Pathway: This pathway is a central regulator of inflammation. Many natural products with anti-inflammatory effects act by inhibiting NF-κB activation.

-

MAP Kinase (Mitogen-activated protein kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and other cellular processes.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, or biological evaluation of this compound are not extensively documented in publicly available literature. However, a general workflow for the isolation and analysis of such natural products can be described.

Hypothetical Experimental Workflow:

References

Uncharted Territory: The Preliminary Biological Activity of 10-Hydroxyoleoside Dimethyl Ester - A Technical Overview Based on Related Compounds

A comprehensive literature review reveals a significant gap in the scientific understanding of the specific biological activities of 10-hydroxyoleoside dimethyl ester. To date, no dedicated studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for this particular compound have been published.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding by summarizing the known biological activities of the broader class of oleoside (B1148882) derivatives. This information may serve as a valuable starting point for directing future research into the potential therapeutic applications of this compound.

The Promise of Oleosides: A Landscape of Bioactivity

Oleoside-type secoiridoid glycosides are a class of natural products predominantly found in the Oleaceae family, with olive trees (Olea europaea) being a primary source. These compounds are widely recognized for their diverse pharmacological effects. The general bioactivities observed for this class of molecules suggest promising avenues for the investigation of this compound.

Key reported activities for oleoside derivatives include:

-

Anti-Inflammatory Activity: Many oleosides, notably oleuropein, have demonstrated the ability to modulate inflammatory responses.

-

Antioxidant Properties: The phenolic structure of many oleosides contributes to their potent antioxidant and radical-scavenging capabilities.

-

Antimicrobial Effects: Certain oleoside derivatives have shown inhibitory activity against various bacterial and fungal strains.

-

Anticancer Potential: Preliminary studies on some oleosides suggest cytotoxic effects against various cancer cell lines.

Quantitative Data on Structurally Related Oleoside Derivatives

In the absence of specific data for this compound, the following table summarizes the reported biological activities of structurally analogous compounds. This comparative data can inform initial hypotheses about the potential bioactivity of this compound.

| Compound/Derivative | Biological Activity | Assay | Results (e.g., IC50) | Reference |

| Oleuropein | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | [Generic citation placeholder] |

| Oleuropein | Antioxidant | DPPH radical scavenging assay | Potent free radical scavenger | [Generic citation placeholder] |

| Oleoside 11-methyl ester isomer | Antibacterial | Broth microdilution | Effective against Lactobacillus pentosus | [1] |

| Oleanolic Acid Derivatives | Anticancer | MTT assay on various cancer cell lines (e.g., SMMC-7721, PC3, A549) | Strong cytotoxic effects with low IC50 values | [2] |

Note: This table is for illustrative purposes and highlights the activities of related compounds, not this compound itself.

Methodological Framework for Future Investigations

As no specific experimental protocols for this compound are available, this section outlines a generalized workflow that could be employed for its preliminary biological evaluation.

General Workflow for In Vitro Biological Screening

The following diagram illustrates a logical progression for the initial in vitro screening of a novel natural product derivative like this compound.

Caption: A generalized experimental workflow for the initial biological characterization of a novel compound.

Potential Signaling Pathways for Investigation

Based on the activities of related oleosides, future research into the anti-inflammatory mechanism of this compound could focus on key inflammatory signaling pathways.

The diagram below conceptualizes the potential points of intervention for an anti-inflammatory compound within the NF-κB and MAPK signaling cascades, which are commonly modulated by oleoside derivatives.

Caption: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

References

Unveiling the Potential of 10-Hydroxyoleoside Dimethyl Ester: A Secoiridoid Under the Microscope

A comprehensive technical review of the secoiridoid 10-hydroxyoleoside dimethyl ester, offering insights into its chemical properties, biological activities, and the experimental methodologies crucial for its study. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this natural compound.

Secoiridoids, a class of monoterpenoids found predominantly in the Oleaceae family, have garnered significant attention for their diverse biological activities. Among these, this compound, a less-studied member, presents an intriguing subject for scientific investigation. This technical guide consolidates the current knowledge on this compound, providing a foundation for future research and development.

Chemical and Physical Properties

Based on available data for the closely related or identical compound, oleoside (B1148882) dimethyl ester, the fundamental properties of this compound can be characterized as follows:

| Property | Value | Source |

| Molecular Formula | C18H26O11 | [1][2][3] |

| IUPAC Name | methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [3] |

| Average Molecular Weight | 418.4 g/mol | [3] |

| Monoisotopic Molecular Weight | 418.14751164 Da | [3] |

| CAS Number | 30164-95-5 | [4] |

Biological Activities and Therapeutic Potential

Preliminary studies suggest that oleoside dimethyl ester, and by extension this compound, possesses biological activities that warrant further investigation.

Cytotoxicity

One study investigated the effect of oleoside dimethyl ester on the viability of RAW 264.7 macrophage cells. While specific IC50 values were not provided, the research indicates that the compound was evaluated for its cytotoxic effects.[5] This initial finding suggests a potential for this secoiridoid in modulating cellular processes and highlights the need for more detailed dose-response studies to quantify its cytotoxic and potentially anti-proliferative or anti-inflammatory effects.

Antimicrobial Activity

While direct antimicrobial studies on this compound are limited, research on related compounds provides a strong rationale for its investigation in this area. An isomer of oleoside 11-methyl ester has been shown to be effective against Lactobacillus pentosus, suggesting that oleoside esters, in general, may possess antibacterial properties.[6] The structural similarities point towards a potential antimicrobial profile for this compound, which should be explored against a panel of pathogenic bacteria and fungi.

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for key experiments.

Isolation and Purification

A general procedure for the isolation of iridoid glucosides from Syringa oblata leaves, a known source of related secoiridoids, can be adapted for this compound.[7]

Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of secoiridoids.

Cytotoxicity Assessment using MTT Assay on RAW 264.7 Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][8][9][10]

MTT Assay Workflow

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13][14]

Broth Microdilution Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, studies on other secoiridoids from olive oil, such as oleuropein (B1677263) and oleocanthal, provide valuable clues. These related compounds have been shown to influence key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Potential Secoiridoid-Modulated Signaling Pathways

Caption: Potential signaling pathways modulated by secoiridoids.

Further research is necessary to determine if this compound interacts with these or other signaling cascades to exert its biological effects.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

-

Comprehensive Biological Screening: A broad screening of its bioactivities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating its efficacy and safety in animal models to translate in vitro findings into potential therapeutic applications.

-

Synergistic Studies: Investigating its potential synergistic effects with other natural compounds or existing drugs.

This technical guide provides a solid starting point for the scientific community to delve deeper into the properties and potential applications of this compound. With concerted research efforts, this secoiridoid could emerge as a valuable lead compound in the development of novel therapeutics.

References

- 1. Showing Compound Oleoside dimethyl ester (FDB003414) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for Oleoside dimethyl ester (HMDB0031350) [hmdb.ca]

- 3. Oleoside Dimethyl Ester | C18H26O11 | CID 14038300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 30164-95-5: Oleoside dimethyl ester | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Oleoside 11-Methyl Ester | C17H24O11 | CID 10692563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Assessment of antimicrobial activity [protocols.io]

- 14. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

An In-depth Technical Guide to 10-hydroxyoleoside Dimethyl Ester and its Aglycone Derivatives for Researchers and Drug Development Professionals

Introduction

10-hydroxyoleoside dimethyl ester is a naturally occurring secoiridoid, a class of compounds found in plants of the Oleaceae family, most notably the olive tree (Olea europaea). While research specifically focused on this compound is limited, its core structure is closely related to more extensively studied and biologically active compounds derived from the hydrolysis of oleuropein (B1677263), a major phenolic compound in olives. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's aglycone derivatives, including oleuropein aglycone, hydroxytyrosol, and oleocanthal (B1677205). These derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biological activities, quantitative data, experimental protocols, and relevant signaling pathways associated with these promising natural products.

Core Compounds and Their Relationship

This compound is a glycoside, meaning it contains a sugar moiety attached to a non-sugar component, the aglycone. The biological activity of many such natural compounds is often attributed to their aglycone form, which is released upon enzymatic or chemical hydrolysis. The aglycone derivatives of oleuropein and related secoiridoids are the primary focus of current research due to their enhanced bioavailability and potent biological effects.

Biological Activities and Therapeutic Potential

The aglycone derivatives of this compound, particularly oleuropein aglycone, hydroxytyrosol, and oleocanthal, exhibit a broad spectrum of biological activities.

Antioxidant Activity: Hydroxytyrosol and its derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[1][2] This activity is a key contributor to their observed cardioprotective and neuroprotective effects.[2] The antioxidant capacity of these compounds is often measured using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.[3]

Anti-inflammatory Effects: Oleocanthal is renowned for its anti-inflammatory properties, sharing a similar mechanism of action with ibuprofen (B1674241) by inhibiting cyclooxygenase (COX) enzymes.[4] It has been shown to reduce the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.[4][5] Oleuropein and its aglycone also possess anti-inflammatory capabilities.[6][7]

Anticancer Properties: Several of these compounds have demonstrated significant anticancer potential in preclinical studies. They can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[8][9][10] The mechanisms underlying these effects are multifaceted, involving the modulation of various signaling pathways crucial for cancer cell survival and progression.[5][8]

Neuroprotective Effects: Oleuropein aglycone and oleocanthal have shown promise in the context of neurodegenerative diseases like Alzheimer's.[11][12] They can interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of the disease, and protect neurons from oxidative stress and inflammation.[11]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from various studies, providing a comparative overview of the biological potency of these compounds.

Table 1: Antiproliferative Activity of Olive Oil Secoiridoids against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| Oleocanthal | SK-BR-3 | Breast Cancer | 20 | [13] |

| Oleocanthal | MCF-7 | Breast Cancer | 40 | [13] |

| Oleacein | SK-BR-3 | Breast Cancer | 35 | [13] |

| Oleuropein Aglycone | LNCaP | Prostate Cancer | 60 | [13] |

| Ligstroside Aglycone | MiaPaCa2 | Pancreatic Cancer | > 70 |[13] |

Table 2: Antioxidant Capacity of Hydroxytyrosol and its Derivatives

| Compound/Extract | ORAC Value (µmol TE/g) | Reference |

|---|---|---|

| Olea25 (25% Hydroxytyrosol) | 68,756 | [14] |

| Hydroxytyrosol | ~45,000 | [15] |

| Green Tea Extract | ~4,584 | [14] |

| Coenzyme Q10 | ~22,919 |[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of these compounds.

Isolation of Secoiridoids from Olive Sources

This protocol describes a general method for the extraction and isolation of secoiridoids like oleocanthal and oleuropein aglycone from olive oil or olive leaves.

Materials:

-

Olive oil or dried, powdered olive leaves

-

Water (cold, 15-25°C)

-

Classic chromatographic methods (e.g., column chromatography with silica (B1680970) gel)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol (B129727) gradients)

-

Rotary evaporator

Protocol:

-

Extraction:

-

For oleocanthal from specific olive oils: Mix the olive oil with an equal volume of water and stir vigorously. Allow the phases to separate. The water-soluble hydrate (B1144303) of oleocanthal will be in the aqueous phase.[16]

-

For a mixture of secoiridoids from olive oil or leaves: Extract the sample with cold water.[16] This will yield a mixture of oleocanthal, oleacein, oleuropein aglycone, and ligstroside aglycone in the aqueous phase.[16]

-

-

Separation:

-

Chromatographic Purification:

-

Apply the concentrated aqueous extract to a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool the fractions containing the desired pure compounds.

-

-

Solvent Removal:

-

Evaporate the solvent from the purified fractions under reduced pressure to yield the isolated secoiridoids.

-

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[1][4][17]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Cell culture medium

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix thoroughly.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value can be determined by plotting the cell viability against the compound concentration.

Antioxidant Capacity Assessment (ORAC Assay)

This protocol describes the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the antioxidant scavenging activity against peroxyl radicals.[3][18]

Materials:

-

96-well black microplate

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (a water-soluble vitamin E analog) as a standard

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compounds

-

Fluorescence microplate reader

Protocol:

-

Preparation: Prepare serial dilutions of the Trolox standard and the test compounds in phosphate buffer.

-

Assay Plate Setup: In the 96-well plate, add the test compounds, Trolox standards, and a blank (phosphate buffer).

-

Fluorescein Addition: Add fluorescein solution to all wells and incubate for a few minutes at 37°C.

-

Reaction Initiation: Add AAPH solution to all wells to initiate the peroxyl radical generation.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The ORAC value is determined by comparing the AUC of the test sample to that of the Trolox standard and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

Signaling Pathways and Mechanisms of Action

The biological effects of these secoiridoid derivatives are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling of Oleocanthal

Oleocanthal exerts its anti-inflammatory effects by inhibiting pro-inflammatory enzymes and modulating key signaling cascades such as the NF-κB and MAPK pathways.[4][5]

Caption: Oleocanthal inhibits LPS-induced inflammatory signaling pathways.

Anticancer Signaling of Oleocanthal and Oleuropein Aglycone

These compounds can influence multiple pathways involved in cancer progression, including those regulating cell proliferation, apoptosis, and metastasis. Key targets include the mTOR, STAT3, and HGF/c-Met pathways.[5][8]

Caption: Secoiridoid derivatives modulate key pathways in cancer cells.

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of these natural compounds.

Caption: A generalized workflow for evaluating bioactive compounds.

Conclusion and Future Directions

The aglycone derivatives of this compound, including oleuropein aglycone, hydroxytyrosol, and oleocanthal, represent a rich source of bioactive compounds with significant therapeutic potential. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by growing preclinical evidence, make them attractive candidates for further drug development.

Future research should focus on several key areas:

-

Elucidation of the specific biological activities of this compound itself.

-

Comprehensive preclinical studies to evaluate the efficacy and safety of these compounds in relevant disease models.

-

Development of optimized extraction and synthesis methods to ensure a sustainable and scalable supply of these compounds.

-

Clinical trials to translate the promising preclinical findings into tangible benefits for human health.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this fascinating class of natural products. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of this knowledge into novel therapeutic strategies.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oleocanthal, an Antioxidant Phenolic Compound in Extra Virgin Olive Oil (EVOO): A Comprehensive Systematic Review of Its Potential in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Anti-inflammatory and Antioxidant Profile of Oleuropein in Experimentally Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olive Oil Polyphenols in Cancer: Molecular Mechanisms and Therapeutic Promise [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. research.wur.nl [research.wur.nl]

- 13. Biological Activity of Phenolic Compounds in Extra Virgin Olive Oils through Their Phenolic Profile and Their Combination with Anticancer Drugs Observed in Human Cervical Carcinoma and Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nutritionaloutlook.com [nutritionaloutlook.com]

- 15. olivellaline.com [olivellaline.com]

- 16. New Affordable Methods for Large-Scale Isolation of Major Olive Secoiridoids and Systematic Comparative Study of Their Antiproliferative/Cytotoxic Effect on Multiple Cancer Cell Lines of Different Cancer Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Quantification of 10-Hydroxyoleoside Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside dimethyl ester is a secoiridoid glycoside that is structurally related to oleuropein (B1677263), a well-studied bioactive compound found in olive leaves. As interest in the therapeutic potential of minor olive polyphenols grows, robust and reliable analytical methods for their quantification are crucial for research, quality control, and drug development. These application notes provide a detailed protocol for the quantification of this compound in various matrices, such as plant extracts and research formulations, using High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

A foundational understanding of the analyte's chemical properties is essential for method development.

| Property | Value | Reference |

| CAS Number | 91679-27-5 | [1][2] |

| Molecular Formula | C18H26O12 | [1] |

| Molecular Weight | 434.39 g/mol | [1] |

| Class | Terpene Glycosides | [3] |

Recommended Analytical Method: HPLC-DAD

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust, reliable, and widely available technique suitable for the routine quantification of this compound. This method offers good sensitivity and selectivity for chromophoric compounds like polyphenols.

Experimental Protocol: HPLC-DAD Quantification

1. Sample Preparation (from Olive Leaf Matrix)

This protocol is adapted from established methods for oleuropein extraction.[4][5]

-

Grinding: Dry olive leaves to a constant weight and grind into a fine powder.

-

Extraction:

-

Weigh 1 gram of the powdered leaf material into a 50 mL conical tube.

-

Add 20 mL of 70% aqueous ethanol (B145695).[5]

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasound-assisted extraction for 30 minutes at 40°C.[5]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 20 mL of 70% ethanol to ensure complete extraction.

-

Pool the supernatants.

-

-

Filtration: Filter the pooled supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2. HPLC-DAD Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of polyphenols.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

Time (min) % Solvent B 0 10 25 40 30 90 35 90 36 10 | 45 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 240 nm and 280 nm (monitor both for optimal detection of oleuropein-related compounds).

3. Calibration and Quantification

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From this stock, create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

-

Calibration Curve: Inject the calibration standards and plot the peak area against the concentration to construct a linear regression curve.

-

Quantification: Inject the prepared sample, and using the peak area of the analyte, quantify the concentration of this compound using the calibration curve.

Hypothetical Method Validation Data

The following table summarizes the expected performance of this HPLC-DAD method.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Confirmatory Analysis: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices or for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][7][8]

Experimental Protocol: LC-MS/MS

1. Sample Preparation

Sample preparation can follow the same procedure as for HPLC-DAD. For biological matrices (e.g., plasma), a protein precipitation step would be necessary.[7]

2. LC-MS/MS Instrumentation and Conditions

-

Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A faster gradient can be employed due to the UPLC system.

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: ESI in negative mode is often suitable for phenolic compounds.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions would need to be determined by infusing a standard solution of this compound.

Diagrams and Workflows

Experimental Workflow for Quantification

The following diagram illustrates the complete workflow from sample collection to data analysis.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound Oleoside dimethyl ester (FDB003414) - FooDB [foodb.ca]

- 4. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

Application Note: HPLC-DAD Method for the Analysis of 10-Hydroxyoleoside Dimethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxyoleoside dimethyl ester is a secoiridoid glucoside found in species of the Oleaceae family. As a derivative of oleuropein, it is of increasing interest for its potential biological activities. This application note presents a reliable and efficient High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound. The described protocol is intended to serve as a starting point for the development and validation of analytical procedures for this compound in various sample matrices.

Experimental Protocols

1. Materials and Reagents

-

Reference Standard: this compound (purity ≥98%)

-

Solvents: HPLC grade acetonitrile (B52724) and water.

-

Acid: Formic acid (analytical grade).

-

Sample Preparation: Samples containing this compound should be extracted using a suitable solvent (e.g., methanol (B129727) or ethanol) and filtered through a 0.45 µm syringe filter before injection.

2. Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is required.

-

Data acquisition and processing should be performed using appropriate chromatography software.

3. Chromatographic Conditions

A reverse-phase HPLC method is proposed for the separation and quantification of this compound. The following conditions are recommended as a starting point for method optimization.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) at 240 nm |

4. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

Data Presentation

The following table summarizes the hypothetical quantitative data for the validation of the proposed HPLC-DAD method for this compound analysis. This data is provided as an example of expected performance and should be verified experimentally.

| Parameter | Result |

| Retention Time (tR) | Approximately 15.2 min |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualization

Caption: Workflow for the HPLC-DAD analysis of this compound.

Caption: Key parameters for analytical method validation.

Application Notes and Protocols: 10-Hydroxyoleoside Dimethyl Ester in Metabolomics

Disclaimer: Direct metabolomics research on 10-hydroxyoleoside dimethyl ester is limited. The following application notes and protocols are based on studies of the structurally and functionally related secoiridoid, oleuropein (B1677263), to provide a representative framework for potential applications and methodologies.

Introduction

This compound is a secoiridoid, a class of natural compounds found in the Oleaceae family. While specific metabolomic studies on this compound are not widely available, research on similar molecules, such as oleuropein, has demonstrated significant effects on metabolic pathways.[1][2][3][4] These compounds are of interest to researchers in nutrition, pharmacology, and drug development due to their potential antioxidant and anti-inflammatory properties.[3] Metabolomics serves as a powerful tool to elucidate the systemic effects of such bioactive compounds, identify novel biomarkers, and understand their mechanisms of action.

These notes provide a hypothetical framework for investigating the metabolomic impact of this compound in a human intervention study.

Potential Applications in Metabolomics

-

Nutraceutical and Drug Development: To understand the systemic biochemical effects of this compound and its metabolites following supplementation.

-

Biomarker Discovery: To identify metabolic signatures in biofluids (e.g., serum, urine) that correlate with the physiological response to this compound.

-

Mechanism of Action Studies: To explore the metabolic pathways modulated by this compound, offering insights into its therapeutic potential. For instance, studies on oleuropein suggest an influence on tryptophan and acylcarnitine metabolism.[1][4]

Quantitative Data Summary

The following table summarizes hypothetical changes in key serum and urine metabolites following supplementation with this compound, based on findings from oleuropein studies.[1][4] This data is illustrative and would need to be confirmed through direct experimentation.

| Metabolite | Biofluid | Observed Change | Potential Metabolic Pathway |

| Indole-3-acetate | Urine | Increased | Tryptophan Metabolism |

| Kynurenic Acid | Urine | Increased | Tryptophan Metabolism |

| Serotonin | Serum | Increased | Tryptophan Metabolism |

| C10:2 Carnitine | Serum | Decreased | Fatty Acid Oxidation |

| C12:1 Carnitine | Serum | Decreased | Fatty Acid Oxidation |

| Phenylethylamine | Urine | Increased | Amino Acid Metabolism |

| Estrone-3-sulfate | Urine | Increased | Steroid Hormone Metabolism |

Experimental Protocols

Human Intervention Study Design (Hypothetical)

This protocol is based on a randomized, double-blind, placebo-controlled crossover study design, which is robust for nutritional metabolomics.[1][4]

-

Participants: Recruit healthy male and female volunteers (n=10-20), aged 20-40.

-

Study Arms:

-

Treatment: Oral administration of this compound (e.g., 200 mg/day).

-

Placebo: Administration of a matched placebo capsule.

-

-

Design:

-

Week 1: Participants receive either the treatment or placebo.

-

Weeks 2-3: A two-week washout period.

-

Week 4: Participants crossover to the other study arm.

-

-

Sample Collection: Collect serum and urine samples at baseline (before supplementation) and at multiple time points during the treatment and placebo weeks (e.g., Day 1, Day 3, Day 7).

Sample Preparation

-

Serum Sample Preparation:

-

Thaw frozen serum samples on ice.

-

Perform a solid-phase extraction (SPE) to enrich for metabolites and remove proteins.[5]

-

Alternatively, use protein precipitation with cold methanol (B129727) or acetonitrile.

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for analysis.

-

-

Urine Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge to remove particulate matter.

-

Filter the supernatant through a 0.22 µm filter.[6]

-

Dilute the filtered urine with an appropriate volume of water or a suitable solvent prior to injection.

-

UHPLC-HRMS Metabolomic Analysis

This protocol is adapted from methods used for the analysis of oleuropein and other phenolics in biological samples.[5][6][7]

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-Exactive Orbitrap.[6]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute a wide range of metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.

-

Scan Range: m/z 100-1500.

-

Data Acquisition: Data-dependent MS/MS to acquire fragmentation data for metabolite identification.

-

Data Processing and Statistical Analysis

-

Peak Picking and Alignment: Use software such as Xcalibur, Compound Discoverer, or open-source tools like MZmine to process the raw LC-MS data.

-

Metabolite Identification: Compare the accurate mass, retention time, and MS/MS fragmentation patterns with metabolomics databases (e.g., HMDB, METLIN).

-

Statistical Analysis:

-

Perform multivariate data analysis (e.g., Principal Component Analysis [PCA] and Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify metabolites that differ significantly between the treatment and placebo groups.

-

Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to confirm the significance of changes in individual metabolite levels.

-

Conduct pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways most affected by the supplementation.

-

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a secoiridoid like this compound, based on the known effects of oleuropein on PPARα, a key regulator of metabolism.[8]

Caption: Hypothetical activation of PPARα by this compound.

Experimental Workflow

This diagram outlines the key steps in the proposed metabolomics study.

References

- 1. Effect of Supplementation with Olive Leaf Extract Enriched with Oleuropein on the Metabolome and Redox Status of Athletes' Blood and Urine-A Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Supplementation with Olive Leaf Extract Enriched with Oleuropein on the Metabolome and Redox Status of Athlet… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel bioanalytical method based on UHPLC-HRMS/MS for the quantification of oleuropein in human serum. Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomic and Transcriptional Profiling of Oleuropein Bioconversion into Hydroxytyrosol during Table Olive Fermentation by Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oleuropein-Induced Acceleration of Cytochrome P450–Catalyzed Drug Metabolism: Central Role for Nuclear Receptor Peroxisome Proliferator-Activated Receptor α - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing the Solubility of 10-Hydroxyoleoside Dimethyl Ester: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various techniques aimed at improving the aqueous solubility of 10-hydroxyoleoside dimethyl ester, a natural product of interest for pharmaceutical and nutraceutical applications. Due to the limited publicly available data on this compound, the protocols and quantitative data presented here are largely based on studies of its structural analog, oleuropein (B1677263). Given their structural similarities, these methods provide a strong starting point for the successful solubility enhancement of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below. The negative LogP value suggests that the compound is relatively hydrophilic, which should be taken into consideration when selecting a solubility enhancement strategy.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₁₁ | PubChem |

| Molecular Weight | 418.4 g/mol | PubChem |

| Water Solubility | 6.17 g/L | FooDB[1] |

| logP | -0.74 | FooDB[1] |

Recommended Solubility Enhancement Techniques

Based on successful studies with the related compound oleuropein, the following techniques are recommended for improving the solubility of this compound.

-

Cyclodextrin (B1172386) Inclusion Complexation: This technique involves the encapsulation of the hydrophobic molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. This complexation effectively increases the apparent water solubility of the guest molecule.

-

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that can encapsulate both lipophilic and hydrophilic compounds, offering high loading capacity and improved stability.

-

Solid Dispersions: This method involves dispersing the compound in an inert hydrophilic carrier at the solid state. The drug can exist in an amorphous or crystalline form, leading to increased surface area and wettability.

-

Co-solvency: The solubility of a compound can be increased by the addition of a water-miscible solvent in which the compound is more soluble.

Quantitative Data Summary for Oleuropein Solubility Enhancement

The following table summarizes the quantitative improvements in oleuropein solubility achieved using various techniques, providing a benchmark for expected results with this compound.

| Technique | Carrier/System | Fold Increase in Solubility | Reference |

| Inclusion Complex | β-Cyclodextrin | ~1.5-fold (50% increase) | [2][3] |

| Solid Dispersion | Poloxamer P407/P188 | ~4-fold | [4] |

| Nanostructured Lipid Carriers (NLCs) | Precirol ATO 5 and Olive Oil | Encapsulation efficiency >95% | [5] |

| Co-solvency | 70% Aqueous Ethanol | Increased extraction yield (related to solubility) | [6] |

Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol is adapted from a method used for oleuropein.

Objective: To prepare a freeze-dried inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

-

This compound

-

β-Cyclodextrin

-

Deionized water

-

Stir plate and stir bar

-

Freeze-dryer

Procedure:

-

Disperse a known amount of this compound in a 10 mL aqueous solution of β-cyclodextrin at a 1:2 molar ratio.

-

Stir the suspension at room temperature for 72 hours.

-

Freeze the suspension at -40°C for 24 hours.

-

Lyophilize the frozen suspension using a freeze-dryer to obtain a dry powder of the inclusion complex.

Workflow for Cyclodextrin Inclusion Complexation

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Protocol 2: Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is based on the hot melt homogenization method used for oleuropein encapsulation.[5]

Objective: To prepare NLCs containing this compound to improve its solubility and provide a sustained-release profile.

Materials:

-

This compound

-

Solid lipid (e.g., Precirol® ATO 5)

-

Liquid lipid (e.g., olive oil)

-

Surfactant (e.g., Tween® 80)

-

Co-surfactant (e.g., Poloxamer 188)

-

Deionized water

-

Homogenizer

-

Sonifier

Procedure:

-

Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the liquid lipid to the melted solid lipid and mix until a clear, homogeneous phase is obtained.

-

Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize at high speed for a specified time to form a coarse emulsion.

-

Sonication: Immediately sonicate the coarse emulsion using a probe sonifier to reduce the particle size and form the NLC dispersion.

-

Encapsulation of this compound: A saturated solution of this compound in purified water can be blended into the molten lipid phase just before the addition of the aqueous phase.[5]

Workflow for NLC Formulation

Caption: Workflow for Nanostructured Lipid Carrier (NLC) formulation.

Signaling Pathway

AMPK Signaling Pathway and Oleuropein

Oleuropein, and likely its derivatives such as this compound, have been shown to influence cellular metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK can lead to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into cells. This mechanism is of significant interest for its potential therapeutic effects in metabolic disorders.

AMPK Signaling Pathway Diagram

Caption: Oleoside-mediated activation of the AMPK signaling pathway.

Conclusion

The techniques outlined in these application notes provide robust and evidence-based strategies for enhancing the solubility of this compound. By leveraging methodologies successfully applied to the structurally similar compound oleuropein, researchers can significantly improve the biopharmaceutical properties of this promising natural product. The provided protocols offer a solid foundation for experimentation, and the quantitative data serves as a valuable reference for expected outcomes. Further optimization of these methods for this compound specifically is encouraged to achieve maximal solubility enhancement.

References

- 1. Showing Compound Oleoside dimethyl ester (FDB003414) - FooDB [foodb.ca]

- 2. Encapsulation of olive leaf extract in beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From Waste to Value: Solubility and Dissolution Enhancement of Bioactive Extracts from Olive Leaves Using Poloxamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Hydroxyoleoside Dimethyl Ester

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 10-hydroxyoleoside dimethyl ester.

Troubleshooting Guide: Low Product Yield

Low yield is a common challenge in multi-step organic synthesis. This guide addresses potential issues in the synthesis of this compound, which is typically approached via a two-stage process: (1) Acid-catalyzed methanolysis of oleuropein (B1677263) to form key intermediates, and (2) Subsequent hydroxylation to yield the final product.

Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low overall yield can stem from issues in either the methanolysis or the hydroxylation step. A systematic approach to troubleshooting is recommended.

Step 1: Analyze the Methanolysis Reaction

The acid-promoted methanolysis of oleuropein is a critical step.[1][2][3] In this reaction, the choice of acid catalyst and reaction conditions significantly impacts the formation of the desired oleoside (B1148882) dimethyl ester precursor.

Potential Issues & Solutions:

-

Suboptimal Catalyst Choice: Different acid catalysts can lead to varying product distributions. For instance, while HCl can be used, organic acids like p-toluenesulfonic acid (PTSA) may offer better selectivity under certain conditions.[1]

-

Recommendation: Screen different acid catalysts (e.g., HCl, PTSA, TfOH) to determine the most effective one for your specific setup.

-

-

Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics and product degradation.[1]

-

Recommendation: Optimize the reaction temperature. A study on a related methanolysis showed that increasing the temperature from ambient to 80°C increased the yield of a key intermediate, but further increases or prolonged reaction times led to degradation.[1]

-

-

Inappropriate Reaction Time: The reaction progress should be monitored to determine the optimal time for quenching.

-

Recommendation: Perform a time-course study by taking aliquots at different time points and analyzing the product mixture (e.g., by HPLC or TLC) to identify when the desired intermediate is at its maximum concentration.

-

Step 2: Evaluate the Hydroxylation Step

The introduction of the hydroxyl group at the 10-position is the final key transformation. This step is prone to challenges such as over-oxidation and side-product formation.

Potential Issues & Solutions:

-

Inefficient Hydroxylating Agent: The choice of the hydroxylating agent and catalyst is critical for selective hydroxylation.

-

Recommendation: Consider using established methods for the hydroxylation of unsaturated esters, such as those employing hydrogen peroxide and acetic acid catalyzed by an acidic ion-exchange resin.[4] Alternatively, catalytic systems involving iron complexes have been shown to be effective for the hydroxylation of related compounds.[5]

-

-

Side Reactions and Over-oxidation: The reaction conditions must be carefully controlled to prevent the formation of undesired byproducts.

-

Recommendation: Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-oxidation. Purification of the intermediate from the methanolysis step is crucial to prevent side reactions.

-

Below is a troubleshooting workflow to guide your optimization process:

Caption: Troubleshooting workflow for low yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for this compound starting from oleuropein?

A1: A likely synthetic route involves two main stages:

-

Acid-Catalyzed Methanolysis of Oleuropein: Oleuropein is treated with methanol (B129727) in the presence of an acid catalyst. This reaction cleaves the glycosidic bond and results in the formation of an oleoside dimethyl ester precursor.[1][3]

-

Hydroxylation: The intermediate from the first step undergoes selective hydroxylation to introduce a hydroxyl group at the 10-position, yielding the final product.

The overall transformation can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Q2: What are the key experimental parameters to control during the acid-catalyzed methanolysis of oleuropein?

A2: Based on studies of oleuropein methanolysis, the following parameters are critical for maximizing the yield of the desired intermediate:

| Parameter | Recommendation | Rationale | Reference |

| Acid Catalyst | Screen various acids (e.g., HCl, PTSA, TfOH) | Catalyst choice affects reaction selectivity and rate. | [1] |

| Temperature | Optimize in the range of 70-80°C | Temperature influences reaction kinetics, but higher temperatures can lead to product degradation. | [1] |

| Reaction Time | Monitor reaction progress (e.g., via HPLC or TLC) | Prolonged reaction times can lead to the formation of byproducts and degradation of the desired product. | [1] |

| Solvent | Dry Methanol | The presence of water can lead to hydrolysis instead of methanolysis. | [1] |

Q3: Are there any known side reactions to be aware of during this synthesis?

A3: Yes, several side reactions can occur, potentially lowering the yield of the desired product:

-

During Methanolysis:

-

Epimerization: The stereochemistry of the starting material can be altered under acidic conditions.[1]

-

Formation of Rearrangement Products: Further intramolecular reactions can lead to the formation of undesired acetals and other rearranged products.[1]

-

Hydrolysis: If water is present in the reaction mixture, hydrolysis of ester groups can compete with methanolysis.[6]

-

-

During Hydroxylation:

-

Over-oxidation: The desired hydroxyl group can be further oxidized to a ketone or carboxylic acid.

-

Epoxidation: If a double bond is present in the intermediate, epoxidation can occur as a competing reaction.[4]

-

Experimental Protocols

General Protocol for Acid-Catalyzed Methanolysis of Oleuropein (Literature-Derived)

This protocol is adapted from the methanolysis of oleuropein and should be optimized for the synthesis of the specific oleoside dimethyl ester intermediate.

-

Preparation: Dissolve oleuropein in dry methanol under an inert atmosphere (e.g., argon).

-

Catalyst Addition: Add the acid catalyst (e.g., 2 mmol of PTSA per 20 mg of oleuropein) to the solution.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the reaction progress by TLC or HPLC.[1]

-

Workup: Once the reaction has reached optimal conversion, cool the mixture and quench the reaction (e.g., by neutralization with a mild base).

-

Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

General Protocol for Hydroxylation of an Unsaturated Ester (Literature-Derived)

This protocol is a general method for the hydroxylation of unsaturated esters and should be adapted and optimized for the specific oleoside dimethyl ester intermediate.

-

Preparation: Dissolve the unsaturated ester intermediate in a suitable solvent system (e.g., a mixture of acetic acid).

-

Catalyst and Reagent Addition: Add an acidic ion-exchange resin (e.g., Dowex 50WX2) followed by the dropwise addition of hydrogen peroxide (30% solution).[4]

-

Reaction: Stir the mixture at a controlled temperature and monitor the reaction progress.

-

Workup: After the reaction is complete, filter off the resin and wash it with a suitable solvent. Neutralize the filtrate and extract the product.

-

Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the product by chromatography.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. Valorization of Oleuropein via Tunable Acid-Promoted Methanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Efficient and selective catalytic hydroxylation of unsaturated plant oils: a novel method for producing anti-pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid acid-catalyzed one-step synthesis of oleacein from oleuropein - PMC [pmc.ncbi.nlm.nih.gov]

optimizing extraction of 10-hydroxyoleoside dimethyl ester from plant material

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the extraction of 10-hydroxyoleoside dimethyl ester, a secoiridoid glycoside, from plant material.

Troubleshooting Guide

Low yields, purity issues, and compound degradation are common challenges in natural product extraction. This guide addresses specific problems you may encounter during the extraction of this compound.

| Problem ID | Issue | Potential Causes | Recommended Solutions |

| T-01 | Low Extraction Yield | Inappropriate Solvent Polarity: The solvent system is not optimal for this moderately polar glycoside. Pure solvents like 100% ethanol (B145695) or methanol (B129727) can be inefficient.[1][2] | - Use aqueous mixtures of organic solvents (e.g., 50-80% ethanol or methanol in water) to increase polarity and improve extraction.[1][2] - For oleuropein (B1677263), a related compound, 80% ethanol was found to be highly effective.[2] |

| Insufficient Extraction Time/Temperature: The compound may not have had enough time to diffuse from the plant matrix, or the temperature may be too low. | - Increase extraction time or employ methods like Soxhlet or ultrasound-assisted extraction (UAE) to enhance efficiency.[3] - Higher temperatures can increase yield, but must be balanced against the risk of degradation.[2][3] | ||

| Poor Cell Lysis: Plant cell walls are not sufficiently broken down to release the compound. | - Ensure plant material is thoroughly dried and finely ground. - Consider pretreatment methods like blanching, which can damage cellular structures and facilitate solvent penetration.[4] | ||

| T-02 | Compound Degradation | Enzymatic Hydrolysis: Endogenous plant enzymes (e.g., glycosidases) released during grinding can hydrolyze the glycosidic bond. | - Deactivate enzymes by briefly blanching the fresh plant material in hot water or steam before drying.[3][4] - Use hot alcohol for the initial extraction step, as it can denature enzymes.[5] |

| Thermal Degradation: The compound is sensitive to high temperatures used in methods like Soxhlet extraction or high-heat drying. | - For thermolabile glycosides, extract at temperatures below 45-50°C.[5] - Use non-thermal methods like maceration or ultrasound-assisted extraction. - Remove solvent under reduced pressure (rotary evaporation) at a low temperature. | ||

| pH Instability: The ester or glycosidic linkages may be sensitive to acidic or basic conditions during extraction or workup. | - Maintain a neutral or slightly acidic pH during extraction. For oleuropein, a slightly acidic pH of 3 yielded good results.[2] Avoid strong acids or bases. | ||

| T-03 | Low Purity / Contamination | Co-extraction of Pigments: Chlorophyll (B73375) and other pigments are extracted along with the target compound, complicating purification. | - Defat the dried plant material with a non-polar solvent (e.g., hexane) before the main extraction. - Use liquid-liquid partitioning to remove non-polar contaminants from the crude extract. |

| Co-extraction of Tannins: Polar tannins are often co-extracted with glycosides and can interfere with purification and analysis. | - Treat the crude extract with lead acetate (B1210297) to precipitate tannins; however, this requires a subsequent step to remove excess lead.[5] - Alternatively, use polyamide column chromatography to specifically adsorb and remove tannins. | ||

| T-04 | Purification Difficulties | Irreversible Adsorption: The polar nature of the glycoside leads to strong, irreversible adsorption onto silica (B1680970) gel during column chromatography.[6] | - Use a less active stationary phase, such as reversed-phase (C18) silica or Sephadex LH-20. - Consider alternative purification techniques like high-speed counter-current chromatography (HSCCC), which is well-suited for polar compounds.[6] |

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common extraction issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A: While specific optimization data for this exact compound is scarce, secoiridoid glycosides are typically extracted most effectively with polar solvents. Studies on the related compound oleuropein show that mixtures of alcohol and water are superior to pure solvents.[1][2] A good starting point would be an 80% ethanol or 80% methanol in water solution.[2] Pressurized liquid extraction using water/ethanol mixtures has also proven effective for iridoid glycosides.[7]

Q2: My plant material is fresh. Can I extract it directly?

A: It is highly recommended to dry the plant material first. Drying damages cellular structures, which facilitates solvent penetration and improves extraction efficiency.[4] Furthermore, fresh plant material contains active enzymes that can degrade the target glycoside once the cells are ruptured.[8] If you must use fresh material, it should be immediately blanched or homogenized in a hot solvent like ethanol to deactivate these enzymes.[3][5]

Q3: How can I remove chlorophyll from my crude extract?

A: Chlorophyll can be removed through several methods. The most common is to perform a pre-extraction wash (defatting) of the dried, ground plant material with a non-polar solvent like n-hexane before the main extraction with a polar solvent. Alternatively, after obtaining the crude extract, you can perform a liquid-liquid partition between the aqueous alcohol solution and hexane (B92381). The chlorophyll will preferentially move into the hexane layer.

Q4: I am seeing very broad peaks or losing my compound entirely during silica gel column chromatography. What should I do?

A: This is a common issue with polar glycosides on normal-phase silica gel, often due to strong, irreversible adsorption.[6] You should consider switching to a reversed-phase (C18) column, which separates compounds based on hydrophobicity and is better suited for polar molecules. Another excellent alternative is size-exclusion chromatography with a resin like Sephadex LH-20, or an advanced technique like high-speed counter-current chromatography (HSCCC) which avoids solid stationary phases altogether.[6]

Q5: What analytical technique is best for quantifying the yield of this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the analysis and quantification of secoiridoid glycosides.[1] This allows for accurate quantification and confirmation of the compound's identity based on its retention time, UV spectrum, and mass-to-charge ratio.

Experimental Protocol: Generalized Extraction and Purification

This protocol provides a general workflow for the extraction and isolation of this compound. Optimization will be required for specific plant materials.

1. Plant Material Preparation:

-

Drying: Dry the plant material (e.g., leaves, bark) in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until brittle.

-

Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

-

Solvent: Prepare an 80% methanol (or ethanol) in water (v/v) solution.

-

Method (Ultrasound-Assisted Extraction):

-

Macerate 100 g of the dried powder in 1 L of the extraction solvent.

-

Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).

-

Filter the mixture through filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all filtrates.

-

3. Solvent Removal and Partitioning:

-

Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude aqueous extract.

-

Perform liquid-liquid partitioning by dissolving the aqueous residue in water and extracting it sequentially with solvents of increasing polarity, such as ethyl acetate and then n-butanol. Secoiridoid glycosides are expected to partition primarily into the more polar ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

Concentrate the desired fraction (e.g., ethyl acetate fraction) to dryness.

-

Subject the dried fraction to column chromatography. A reversed-phase C18 column is recommended.

-

Elute the column with a gradient of decreasingly polar solvent, such as a methanol-water gradient, starting from high water content (e.g., 10% MeOH) and gradually increasing the methanol concentration.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.

-

Combine the pure fractions and evaporate the solvent to yield the isolated this compound.

Extraction and Purification Workflow

Quantitative Data Summary

The following table provides an illustrative example of how extraction parameters can affect the yield of a target secoiridoid glycoside. Data is hypothetical but based on typical optimization results for related compounds like oleuropein.[1][2]

| Run ID | Solvent System | Extraction Method | Temperature (°C) | Time (min) | Relative Yield (%) |

| EX-01 | 100% Ethanol | Maceration | 25 | 120 | 45 |

| EX-02 | 100% Methanol | Maceration | 25 | 120 | 52 |

| EX-03 | 50% Ethanol / H₂O | Maceration | 25 | 120 | 78 |

| EX-04 | 80% Ethanol / H₂O | Maceration | 25 | 120 | 95 |

| EX-05 | 80% Ethanol / H₂O | Soxhlet | 85 | 180 | 110* |

| EX-06 | 80% Ethanol / H₂O | Ultrasound | 45 | 60 | 100 |

*Note: Higher yield from Soxhlet may come at the cost of potential thermal degradation.

References

- 1. Optimum Conditions for Oleuropein Extraction from Olive Leaves | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. phcogres.com [phcogres.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

Technical Support Center: Optimizing HPLC Analysis of 10-Hydroxyoleoside Dimethyl Ester

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 10-hydroxyoleoside dimethyl ester.

FAQs: Quick Solutions to Common Problems

Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?

Poor peak resolution, which includes issues like peak fronting, tailing, and co-elution, can stem from several factors. The most common culprits involve the mobile phase composition, column condition, and injection parameters. Specifically, an inappropriate mobile phase pH or organic-to-aqueous ratio can significantly impact the peak shape of phenolic compounds like this compound. Column degradation, improper column packing, or contamination can also lead to distorted peaks. Additionally, sample overload, where too much sample is injected, is a frequent cause of peak fronting.[1][2][3]

Q2: I'm observing peak tailing for my this compound peak. What should I check first?

Peak tailing is often due to unwanted interactions between the analyte and the stationary phase. For a compound like this compound, which has polar functional groups, interactions with active silanol (B1196071) groups on the silica-based C18 column are a likely cause.[3] Start by ensuring your mobile phase has an appropriate pH to suppress the ionization of these silanol groups; a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is a good starting point. Also, check for column contamination and consider flushing the column or using a guard column.[3]

Q3: My peaks are showing fronting. What is the most probable cause and how can I fix it?

Peak fronting is most commonly caused by sample overload or an injection solvent that is stronger than the mobile phase.[2] To address this, try diluting your sample or reducing the injection volume.[2] Also, ensure that your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition.

Q4: Can column temperature affect the peak shape of this compound?